N-Bsmoc-L-phenylalanine
Description
Contextualization of N-Protecting Groups in Modern Peptide Chemistry
In the chemical synthesis of peptides, amino acids are joined together through the formation of amide (or peptide) bonds. wikipedia.org This is achieved by reacting the carboxyl group of one amino acid with the amino group of another. However, amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group—as well as potentially reactive side chains. springernature.com To ensure the orderly formation of the desired peptide sequence and prevent side reactions such as self-coupling or polymerization, it is mandatory to temporarily block these reactive sites. wikipedia.orgspringernature.com
This is accomplished through the use of protecting groups. The N-protecting group is attached to the α-amino group of the incoming amino acid, leaving its carboxyl group free to react with the deprotected amino group of the growing peptide chain. biosynth.com After each coupling step, the N-protecting group is removed in a deprotection step to allow the next amino acid to be added. biosynth.com
The success of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), hinges on the careful selection of a protecting group strategy. biosynth.com The most widely used strategies are based on the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. wikipedia.org The Boc group is acid-labile, while the Fmoc group is removed under basic conditions, typically with piperidine (B6355638). wikipedia.orgresearchgate.net The orthogonality of these groups—the ability to remove one type of protecting group without affecting another—is a cornerstone of modern peptide chemistry, allowing for the synthesis of complex peptides. biosynth.com
| Property | Description | Citation |
| Purpose | To prevent polymerization and other side reactions by temporarily blocking the α-amino group of an amino acid. | springernature.com |
| Mechanism | The protected amino acid is coupled to the growing peptide chain, after which the protecting group is removed to allow the next coupling reaction. | biosynth.com |
| Key Requirement | The protecting group must be stable during the coupling reaction but easily removable under conditions that do not damage the peptide chain. | biosynth.com |
| Orthogonality | The ability to deprotect one functional group in the presence of other protecting groups, which is crucial for complex syntheses. | biosynth.com |
Rationale for the Development of Michael Acceptor-Based Amino-Protecting Groups
While the Fmoc group has been instrumental in advancing peptide synthesis, its deprotection mechanism is not without drawbacks. The removal of the Fmoc group proceeds via a β-elimination reaction, which generates dibenzofulvene (DBF) as a byproduct. acs.org This DBF molecule must be scavenged, typically by the base used for deprotection (e.g., piperidine), to prevent it from reacting with the newly liberated amine of the peptide chain. However, in certain applications, such as inverse Merrifield synthesis, the scavenging of DBF can be inefficient, leading to complications. acs.org
These challenges spurred research into a fundamentally new class of amino-protecting groups where the deblocking event is simultaneously a scavenging event. acs.org This led to the development of protecting groups based on a Michael addition mechanism. acs.orgacs.org In this design, the protecting group itself contains a Michael acceptor, a chemical entity with an α,β-unsaturated bond conjugated to an electron-withdrawing group (EWG). google.com
Deprotection is triggered by a nucleophile (such as an amine or thiol) which attacks the Michael acceptor. This nucleophilic addition initiates the cleavage of the protecting group from the peptide's amino terminus. Crucially, the deblocking agent becomes covalently attached to the protecting group's byproduct, effectively scavenging it in the process. acs.org Researchers compared various Michael acceptors and found that the reactivity towards nucleophilic deblocking followed the order: C₆H₅SO₂ > Me₃CSO₂ > COOEt > C₆H₅SO > C₆H₄NO₂-p. acs.org This innovative approach avoids the issues associated with byproducts like DBF and opens up new possibilities for selective deprotection strategies. acs.org
Significance of N-Bsmoc-L-Phenylalanine as a Strategic Building Block in Peptide Synthesis
This compound is an L-phenylalanine amino acid protected at its nitrogen terminus by the Bsmoc group (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl). acs.orgscbt.com The Bsmoc group is a prime example of a Michael acceptor-based protecting group and was developed to overcome some of the limitations of the Fmoc group. acs.orgspringernature.com
The deprotection of the Bsmoc group proceeds via a Michael addition mechanism, which is fundamentally different from the β-elimination pathway of Fmoc. asna.com.sa This distinction provides several key advantages. The Bsmoc group can be removed using weaker or more dilute bases compared to those used for Fmoc chemistry. asna.com.saacs.org This is particularly beneficial when synthesizing peptides containing base-sensitive sequences, such as those with Aspartyl-Glycyl (Asp-Gly) linkages, as it significantly reduces the formation of aspartimide, a common side reaction in Fmoc-based synthesis. acs.org
Furthermore, the Bsmoc group exhibits greater stability under certain basic conditions compared to the Fmoc group, preventing premature deprotection. asna.com.sa The steric hindrance within the Bsmoc structure also prevents the competitive or premature deblocking that was observed with an earlier, related Michael acceptor group, Bspoc (2-(tert-butylsulfonyl)-2-propenoxycarbonyl). acs.orgasna.com.saacs.org The deblocking byproducts of Bsmoc chemistry are highly soluble in water, simplifying the purification process in solution-phase synthesis compared to the methods required in Fmoc-based synthesis. acs.orgacs.org
Due to these properties, this compound and other Bsmoc-protected amino acids are highly valuable strategic building blocks. They offer an orthogonal deprotection strategy to Fmoc, meaning one can be removed selectively in the presence of the other by choosing the appropriate base, enabling the construction of highly complex peptide structures. acs.orgacs.org
Table 1: Comparison of Fmoc and Bsmoc Protecting Groups
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) | Citation |
|---|---|---|---|
| Deprotection Mechanism | β-elimination | Michael Addition | acs.orgasna.com.sa |
| Deprotection Reagent | Stronger base (e.g., 20-50% piperidine in DMF) | Weaker/dilute base (e.g., 2% TAEA in DCM) or thiols with a catalytic base. | wikipedia.orgacs.orgasna.com.sa |
| Byproduct | Dibenzofulvene (DBF), requires scavenging. | Adduct of the deblocking agent and the Bsmoc moiety; self-scavenging. | acs.org |
| Key Advantage | Widely established and used. | Reduced base-catalyzed side reactions (e.g., aspartimide formation); orthogonal to Fmoc; simplified workup in solution phase. | acs.orgacs.org |
| Key Disadvantage | DBF byproduct can cause side reactions; harsher basic conditions. | Less widely adopted than Fmoc. | acs.org |
Table 2: Properties of this compound
| Property | Value | Citation |
|---|---|---|
| Chemical Name | N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-phenylalanine | scbt.com |
| CAS Number | 197245-19-5 | scbt.com |
| Molecular Formula | C₁₉H₁₇NO₆S | scbt.com |
| Molecular Weight | 387.41 g/mol | scbt.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | N-(Benzo[b]thiophenesulfone-2-methoxycarbonyl)-L-phenylalanine |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| tert-butoxycarbonyl | Boc |
| Dibenzofulvene | DBF |
| Piperidine | |
| 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | Bsmoc |
| 2-(tert-butylsulfonyl)-2-propenoxycarbonyl | Bspoc |
| Tris(2-aminoethyl)amine (B1216632) | TAEA |
| Phenylalanine | Phe |
| Aspartic Acid | Asp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c21-18(22)16(10-13-6-2-1-3-7-13)20-19(23)26-12-15-11-14-8-4-5-9-17(14)27(15,24)25/h1-9,11,16H,10,12H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLKZXPISLVRER-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428831 | |
| Record name | N-Bsmoc-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-19-5 | |
| Record name | N-Bsmoc-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Bsmoc L Phenylalanine and Its Derivatives
Conventional Synthetic Routes for Bsmoc-Amino Acids
The introduction of the Bsmoc protecting group onto amino acids, including L-phenylalanine, is typically achieved through acylation reactions. Two primary methods have been established for this purpose: the use of a chloroformate intermediate and the activation of the Bsmoc group with N-hydroxysuccinimide.
Chloroformate-Mediated Approaches
A common and effective method for the synthesis of Bsmoc-amino acids involves the use of 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl chloride (Bsmoc-Cl). acs.org This chloroformate reagent reacts with the amino group of L-phenylalanine under basic conditions to form the N-Bsmoc-L-phenylalanine product. The reaction is typically carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate, to facilitate the reaction and neutralize the hydrochloric acid byproduct. This approach is widely applicable to a range of amino acids. acs.org
The general mechanism involves the nucleophilic attack of the amino acid's amino group on the carbonyl carbon of the chloroformate. The efficiency of this reaction can be influenced by factors such as pH, temperature, and the nature of the solvent system.
N-Hydroxysuccinimide Ester Activation Pathways
An alternative and widely used strategy for the acylation of amino acids is the N-hydroxysuccinimide (NHS) ester activation pathway. acs.orgchemicalbook.com In this method, the Bsmoc group is first converted to its N-hydroxysuccinimide ester, creating a more reactive species for acylation. acs.org This activated ester, N-Bsmoc-OSu, can then be reacted with L-phenylalanine to yield this compound.
The formation of the NHS ester is typically achieved by reacting Bsmoc-Cl with N-hydroxysuccinimide in the presence of a base. chemicalbook.comenamine.net The resulting N-Bsmoc-OSu is a stable, crystalline solid that can be isolated and purified before its use in the subsequent coupling reaction with the amino acid. enamine.netnih.gov This two-step approach offers advantages in terms of handling and purification, as the activated ester is less prone to hydrolysis than the corresponding chloroformate. chemicalbook.com
| Reagent | Method | Key Features |
| Bsmoc-Cl | Chloroformate-mediated | Direct acylation, typically in a biphasic system. |
| Bsmoc-OSu | NHS ester activation | Two-step process, forms a stable activated ester intermediate. acs.orgchemicalbook.com |
Precursor Chemistry and Benzo[b]thiophene-1,1-Dioxide Formation
More recent advancements in synthetic methodology have explored electrochemical approaches. For instance, an electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been developed, offering a potentially greener alternative to traditional oxidation methods. researchgate.net This method involves the anodic oxidation of precursors, leading to the formation of the desired sulfone structure. Additionally, palladium-catalyzed C-H activation strategies have been employed for the functionalization of the benzo[b]thiophene-1,1-dioxide core, allowing for the introduction of various substituents. acs.org
Advanced Derivatization of this compound
Once this compound is synthesized, it can be further derivatized to create specialized building blocks for peptide synthesis. These derivatives are designed to facilitate specific coupling reactions or to introduce modifications into the final peptide structure.
Synthesis of this compound Acid Fluorides
This compound acid fluorides are highly reactive coupling agents used in peptide synthesis. The conversion of the carboxylic acid group of this compound into an acid fluoride (B91410) can be achieved using various fluorinating agents. One common reagent for this transformation is cyanuric fluoride. google.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758), at low temperatures to control the reactivity of the acid fluoride. The resulting this compound fluoride can then be used directly in peptide coupling reactions, where it reacts efficiently with the amino group of another amino acid or peptide. google.com
Preparation of N-Bsmoc-Protected N-Methyl-L-Phenylalanine Analogs
The synthesis of N-methylated amino acids is of significant interest in medicinal chemistry, as the introduction of a methyl group on the amide nitrogen can enhance the metabolic stability and conformational properties of peptides. A common strategy for the synthesis of N-Bsmoc-protected N-methyl-L-phenylalanine involves the formation of an intermediate 5-oxazolidinone. researchgate.net
This method begins with the condensation of this compound with paraformaldehyde, often catalyzed by an acid such as p-toluenesulfonic acid (TsOH), to form the corresponding N-Bsmoc-5-oxazolidinone. researchgate.net This cyclic intermediate is then reduced to yield the N-methylated amino acid. A common reducing agent for this step is triethylsilane (Et3SiH) in the presence of trifluoroacetic acid (TFA). researchgate.net This two-step process provides an efficient route to N-Bsmoc-N-methyl-L-phenylalanine, which can then be incorporated into peptide chains.
| Derivative | Synthetic Method | Key Reagents |
| This compound Acid Fluoride | Fluorination of the carboxylic acid | Cyanuric Fluoride google.com |
| N-Bsmoc-N-Methyl-L-Phenylalanine | Oxazolidinone formation followed by reduction | Paraformaldehyde, TsOH, Et3SiH, TFA researchgate.net |
Optimization Strategies for Enhanced Synthetic Yields and Purity
The efficient synthesis of this compound is crucial for its application in peptide synthesis. Optimization of synthetic methodologies focuses on maximizing the yield of the desired product while minimizing the formation of impurities, ensuring high purity for subsequent coupling reactions. Key areas for optimization include the choice of reagents, reaction conditions, and purification techniques.
A prevalent method for the synthesis of N-Bsmoc protected amino acids, including this compound, involves the use of an active ester of the Bsmoc group, such as N-Bsmoc-succinimide (Bsmoc-OSu). This approach generally provides good yields. The reaction is typically carried out by treating the amino acid, in this case, L-phenylalanine, with Bsmoc-OSu. A common technique to facilitate this reaction is the silylation of the amino acid prior to the introduction of the protecting group. This is achieved by reacting L-phenylalanine with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl (B98337) chloride in the presence of a base. The resulting N,O-bis-trimethylsilyl-L-phenylalanine is then reacted with Bsmoc-OSu in a suitable solvent like dichloromethane (DCM) at room temperature. This method has been reported to produce N-Bsmoc amino acids in good yields.
Another strategy for the introduction of the Bsmoc group is through the use of Bsmoc-chloroformate (Bsmoc-Cl). This reagent can be synthesized by treating 1,1-dioxo-benzothiophene-2-methanol with triphosgene. The resulting Bsmoc-Cl is then reacted with the amino acid.
Optimization of these synthetic routes involves a careful consideration of several factors:
Solvent System: The choice of solvent can significantly impact reaction rates and the solubility of reactants and byproducts. Dichloromethane is a commonly used solvent for these types of reactions. Other solvents like N,N-dimethylformamide (DMF) have also been used, particularly in the context of solid-phase peptide synthesis. The use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone is also being explored to enhance the sustainability of the process. nih.gov
Reaction Temperature: The reaction temperature is a critical parameter to control. While many reactions for introducing protecting groups are run at room temperature, lower temperatures may be employed to minimize side reactions and prevent racemization, especially when dealing with sensitive amino acids. For instance, in the related synthesis of phenylalanine amides, carrying out the coupling reaction at 0 °C was found to minimize racemization. nih.gov
Base Selection: The choice and stoichiometry of the base used are crucial, particularly when starting with the amino acid hydrochloride salt or when using reagents like Bsmoc-Cl. Bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) are commonly used to neutralize the acid and facilitate the reaction. The amount of base must be carefully controlled to avoid side reactions.
Purification Methods: The purity of the final this compound product is paramount for its successful use in peptide synthesis. Common purification techniques include recrystallization and column chromatography. For instance, in the synthesis of a related N-Boc-L-phenylalanine derivative, purification by silica (B1680970) gel column chromatography afforded a high yield of the pure product. Current time information in Bangalore, IN. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is another effective method for obtaining highly pure crystalline material. nih.gov The choice of the purification method will depend on the nature of the impurities present.
The following tables summarize key aspects of the synthetic methodologies and potential optimization parameters for obtaining high yields and purity of this compound.
Table 1: Key Reagents in the Synthesis of this compound
| Reagent Role | Example Reagent | Purpose in Synthesis |
| Starting Material | L-Phenylalanine | The amino acid to be protected. |
| Protecting Group Source | Bsmoc-OSu (N-Bsmoc-succinimide) | An activated form of the Bsmoc group for efficient reaction with the amino acid. |
| Protecting Group Source | Bsmoc-Cl (Bsmoc-chloroformate) | A reactive species for introducing the Bsmoc protecting group. |
| Silylating Agent | N,O-bis(trimethylsilyl)acetamide (BSA) | To increase the reactivity of the amino acid by forming a silyl (B83357) ester and silyl amine. |
| Solvent | Dichloromethane (DCM) | A common solvent providing good solubility for reactants. |
| Base | Triethylamine (TEA) or DIEA | To neutralize acid byproducts and facilitate the reaction. |
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Typical Conditions | Optimization Strategy | Rationale for Optimization |
| Reaction Temperature | Room Temperature | Cooling the reaction to 0°C or below. | To minimize potential side reactions and reduce the risk of racemization. nih.gov |
| Solvent | Dichloromethane (DCM) | Exploring alternative solvents like 2-MeTHF or γ-valerolactone. nih.gov | To improve reaction efficiency, facilitate purification, and enhance the environmental sustainability of the process. |
| Purification | Column Chromatography or Recrystallization | Optimizing the solvent system for recrystallization (e.g., ethyl acetate/hexane). nih.gov | To achieve high purity by effectively removing unreacted starting materials and byproducts. |
| Reagent Stoichiometry | Slight excess of the protecting group reagent. | Precise control of the molar ratios of reactants and base. | To ensure complete reaction of the starting material while minimizing the formation of byproducts from excess reagents. |
By systematically evaluating and optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity, suitable for its intended use in peptide synthesis.
Mechanistic Investigations of Bsmoc Deprotection Chemistry
Elucidation of the Michael Addition Pathway for N-Bsmoc Cleavage
The deprotection of N-Bsmoc is initiated by the nucleophilic addition of a base to an electrophilic α,β-unsaturated sulfone system within the Bsmoc moiety. google.com, organic-chemistry.org This conjugate addition, known as a Michael addition, is the rate-determining step and sets in motion a cascade of events leading to the release of the free amine. google.com
The cleavage process is initiated by a Michael donor, which is typically a primary or secondary amine base. google.com Common bases used for this purpose include piperidine (B6355638), piperazine, and tris(2-aminoethyl)amine (B1216632) (TAEA). vulcanchem.com, google.com, asna.com.sa These amines act as nucleophiles, attacking the activated alkene of the 1,1-dioxobenzothiophene moiety, which serves as the Michael acceptor. google.com This initial attack leads to the formation of a covalent, labile intermediate known as a Michael adduct. google.com, google.com The choice of amine can be critical; for instance, the primary amine TAEA is known to cleave the Bsmoc group rapidly. total-synthesis.com In contrast, more sterically hindered bases may react more slowly or not at all, a factor that can be exploited for selective deprotection. total-synthesis.com
Upon the nucleophilic attack by the amine, a transient Michael adduct is formed. google.com, total-synthesis.com This intermediate is characterized by the covalent bonding of the amine base to the β-carbon of the α,β-unsaturated sulfone system within the Bsmoc group. The formation of this adduct is the pivotal step that triggers the subsequent cleavage chemistry. google.com This process effectively neutralizes the deprotecting agent by incorporating it into the protecting group fragment, a feature that distinguishes it from other deprotection mechanisms. total-synthesis.com
The formation of the Michael adduct induces an intramolecular rearrangement. google.com, google.com This rearrangement facilitates the cleavage of the carbamate (B1207046) linkage to the amino acid. The process culminates in decarboxylation, which releases the free, deprotected amine of the L-phenylalanine residue. total-synthesis.comwiley-vch.de A significant advantage of this mechanism is that the amine base used for deprotection remains attached to the Bsmoc byproduct. total-synthesis.com This means the deblocking event simultaneously functions as a scavenging event, preventing the accumulation of reactive byproducts in the synthesis mixture. vulcanchem.com, google.com
Comparative Mechanistic Analysis with Beta-Elimination Protecting Groups (e.g., Fmoc)
The deprotection mechanism of Bsmoc stands in stark contrast to that of the widely used Fluorenylmethyloxycarbonyl (Fmoc) group, which proceeds via a base-catalyzed beta-elimination (E1cb mechanism). total-synthesis.com, google.com
The Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl ring system by a base like piperidine. This generates a carbanion that is stabilized by the aromatic system. total-synthesis.com This intermediate then eliminates, releasing the highly reactive byproduct dibenzofulvene (DBF) along with the free amine after decarboxylation. total-synthesis.com This liberated DBF can react with the newly deprotected amine, leading to undesired side reactions and chain termination unless a large excess of the scavenger base is used. google.com, google.com
The Bsmoc Michael addition pathway avoids this issue entirely. google.com The amine base is consumed and incorporated into the Bsmoc byproduct, meaning no reactive species like DBF is generated. google.com, total-synthesis.com This fundamental difference leads to several practical advantages for Bsmoc chemistry, including a reduction in base-catalyzed side reactions like aspartimide and diketopiperazine (DKP) formation. vulcanchem.com, researchgate.net, nih.gov Studies have shown that using Bsmoc-protected amino acids can eliminate the formation of DKP byproducts that are sometimes observed during Fmoc deprotection. nih.gov, acs.org Furthermore, the Bsmoc group is generally more labile to base than the Fmoc group, allowing for milder deprotection conditions. google.com, google.com
| Feature | N-Bsmoc Deprotection | N-Fmoc Deprotection |
| Mechanism | Michael Addition google.comgoogle.com | Beta-Elimination (E1cb) google.comtotal-synthesis.com |
| Initiating Step | Nucleophilic attack of amine on the α,β-unsaturated sulfone google.com | Abstraction of an acidic proton on the fluorenyl ring total-synthesis.com |
| Key Byproduct | Stable Bsmoc-amine adduct total-synthesis.com | Reactive Dibenzofulvene (DBF) google.com |
| Scavenging | Inherent to the mechanism (protecting group is the scavenger) total-synthesis.com | Requires a large excess of amine base to scavenge DBF google.com |
| Common Side Reactions | Reduced rates of aspartimide and diketopiperazine formation vulcanchem.comresearchgate.netnih.gov | Potential for DBF-adduct formation, aspartimide formation vulcanchem.comgoogle.com |
| Base Lability | Higher; allows for weaker or more dilute bases google.comresearchgate.net | Lower; requires stronger or more concentrated bases wiley-vch.de |
Kinetic and Thermodynamic Studies of Deprotection Efficiency
The efficiency of Bsmoc deprotection is governed by several factors, primarily related to the choice and concentration of the base, as well as steric considerations.
The higher base lability of the Bsmoc group compared to Fmoc allows for the use of weaker bases or lower concentrations of stronger bases for effective cleavage. google.com, researchgate.net For example, complete Bsmoc deprotection can often be achieved with 2-5% piperidine in DMF, whereas Fmoc removal typically requires a 20% piperidine solution. vulcanchem.com, wiley-vch.de This ability to use milder conditions is a significant advantage, as it minimizes base-catalyzed side reactions with sensitive peptide sequences. researchgate.net, researchgate.net
Steric factors play a crucial role in the deprotection kinetics and provide a basis for orthogonal protection strategies. total-synthesis.com The Michael addition pathway is sensitive to steric hindrance around the nucleophilic amine. asna.com.satotal-synthesis.com Highly hindered bases, such as diisopropylamine, are very slow to react with the Bsmoc group but can still effectively cleave the Fmoc group. total-synthesis.com Conversely, unhindered primary amines like tris(2-aminoethyl)amine (TAEA) rapidly cleave Bsmoc while leaving the Fmoc group intact under specific conditions. total-synthesis.com This differential reactivity allows for the selective deprotection of one group in the presence of the other, a valuable tool in complex peptide synthesis. total-synthesis.com, researchgate.net
| Base | Typical Concentration | Selectivity/Remarks |
| Piperidine | 2-5% in DMF vulcanchem.comwiley-vch.de | Standard, non-selective cleavage of Bsmoc. Milder conditions than for Fmoc. |
| Tris(2-aminoethyl)amine (TAEA) | ~2% in DCM wiley-vch.de | Highly selective for Bsmoc over Fmoc due to low steric hindrance. total-synthesis.com |
| Piperazine | Variable | Weaker base than piperidine, can be used for mild deprotection. google.comasna.com.sa |
| Diisopropylamine (DIPEA) | Variable | Hindered base; does not effectively cleave Bsmoc but can cleave Fmoc. total-synthesis.com |
Solvent Effects on Deprotection Rates
The choice of solvent plays a critical role in solid-phase peptide synthesis (SPPS), influencing everything from resin swelling to reaction kinetics. The rate of deprotection of the Bsmoc group is significantly affected by the solvent environment. The polarity of the Bsmoc protecting group, which contains a sulfone moiety, is notably higher than that of the Fmoc group. acs.orgresearchgate.net This increased polarity makes it more compatible with polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF). researchgate.net
Studies comparing the stability of Bsmoc- and Fmoc-protected peptides have shown that the Bsmoc group is more stable in DMF, exhibiting a much slower rate of spontaneous "self-deprotection". researchgate.netnih.gov This enhanced stability is advantageous as it minimizes the formation of deletion impurities that can arise during prolonged hold times in the synthesis cycle. nih.gov In contrast, the self-deprotection rate for Fmoc-protected peptides is highly solvent-dependent, proceeding quickest in dimethyl sulfoxide (B87167) (DMSO), followed by DMF and N-methyl-2-pyrrolidone (NMP), with acetonitrile (B52724) (ACN) being the slowest. nih.gov
While standard deprotection of Bsmoc is often carried out efficiently with 2-5% piperidine in DMF, the group's unique mechanism allows for greater flexibility. vulcanchem.comresearchgate.net The Michael addition pathway means the deblocking agent is consumed in the reaction, which can reduce base-catalyzed side reactions. vulcanchem.com Furthermore, the Bsmoc group's properties facilitate its use in aqueous solvent systems, where the deprotection adduct of Bsmoc and tris(2-aminoethyl)amine (TAEA) is soluble, unlike the corresponding Fmoc adduct. google.com This highlights the solvent's role not just in the reaction rate but also in the purification and environmental impact of the process. google.comnih.gov
| Solvent | Observed Effect on Deprotection Rate / Stability | Protecting Group Context | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | Standard solvent for fast deprotection with piperidine. Bsmoc shows higher stability (slower self-deprotection) compared to Fmoc. | Bsmoc & Fmoc | vulcanchem.comresearchgate.netacsgcipr.org |
| Dimethyl Sulfoxide (DMSO) | Fastest self-deprotection rate observed for Fmoc-peptides. | Fmoc | nih.gov |
| N-Methyl-2-pyrrolidone (NMP) | Slower self-deprotection rate than in DMSO or DMF for Fmoc-peptides. | Fmoc | nih.gov |
| Acetonitrile (ACN) | Slowest self-deprotection rate observed for Fmoc-peptides, potentially due to insufficient resin swelling. | Fmoc | acs.orgnih.gov |
| Dichloromethane (B109758) (DCM) | Reduces the deprotection reaction rate for Fmoc compared to DMF. | Fmoc | total-synthesis.com |
| Water (Aqueous Systems) | Bsmoc adducts (e.g., with TAEA) are soluble, unlike Fmoc adducts, favoring use in aqueous-based synthesis. | Bsmoc | google.com |
Theoretical Computational Studies of Deprotection Transition States
Theoretical computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the precise mechanisms of chemical reactions by modeling their transition states and intermediates. frontiersin.orgmdpi.com While specific computational studies focusing exclusively on the N-Bsmoc-L-phenylalanine deprotection transition state are not widely published, the methodology has been applied to the related Fmoc protecting group, offering valuable insights that can be contrasted with the expected Bsmoc pathway. nih.govnih.gov
For the Fmoc group, DFT calculations have shown that the stability of the deprotection transition state can be influenced by the adjacent peptide sequence. nih.govnih.gov For example, a penultimate proline residue was found to stabilize the transition state through a C-H···π interaction, making such peptides more susceptible to premature deprotection. nih.govnih.gov These studies model the E1cb elimination mechanism, calculating the energy barriers for the initial proton abstraction and the subsequent cleavage of the carbamate. total-synthesis.com
A similar computational approach to the Bsmoc deprotection would focus on its distinct Michael addition mechanism. vulcanchem.comgoogle.com Such a study would model the nucleophilic attack of a secondary amine, like piperidine, onto the activated double bond of the benzothiophene (B83047) sulfone system. The calculations would aim to:
Determine the geometry and energy of the transition state for the C-N bond formation.
Map the potential energy surface of the reaction to confirm the stepwise nature of the Michael addition.
Compare the activation energy barriers with those calculated for the Fmoc E1cb mechanism to provide a quantitative explanation for the different base labilities observed experimentally. google.com
These theoretical models are essential for a deeper, molecular-level understanding of why the Bsmoc group is more reactive to secondary amines than the Fmoc group and why it can be cleaved under milder basic conditions, thereby reducing side reactions like aspartimide formation. vulcanchem.comresearchgate.netgoogle.com
| Feature | Bsmoc Deprotection | Fmoc Deprotection | Reference |
|---|---|---|---|
| Mechanism | Michael Addition | E1cb (Elimination, Unimolecular, Conjugate Base) | vulcanchem.comtotal-synthesis.com |
| Key Reactive Site | Activated double bond of the benzothiophene sulfone system. | Acidic proton at the C9 position of the fluorenyl ring. | google.comtotal-synthesis.com |
| Role of Base (e.g., Piperidine) | Acts as a nucleophile that adds to the Bsmoc core, serving as both the deblocking and scavenging agent. | Acts as a base to abstract a proton, initiating elimination and then as a scavenger for the dibenzofulvene byproduct. | vulcanchem.comtotal-synthesis.com |
| Focus of Computational Study | Modeling the transition state of the nucleophilic attack on the double bond. | Modeling the transition state of proton abstraction and subsequent C-O bond cleavage. | nih.govfrontiersin.orgnih.gov |
| Key Byproduct | A stable adduct of the base (e.g., piperidine) and the Bsmoc core. | Dibenzofulvene (DBF), which can form adducts or polymerize. | acs.orgresearchgate.net |
Applications of N Bsmoc L Phenylalanine in Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. peptide.compeptide.comluxembourg-bio.com The use of N-Bsmoc-L-phenylalanine and other Bsmoc-protected amino acids within SPPS frameworks has been explored to address some of the inherent challenges of the standard Fmoc/tBu strategy.
The success of peptide bond formation in SPPS is highly dependent on the choice of coupling reagent. For Bsmoc-protected amino acids, including this compound, several common activation methods have been proven effective.
Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for their rapid activation and high coupling efficiencies. bachem.comnih.govresearchgate.net Bsmoc amino acids have been successfully incorporated into peptide chains using these standard HBTU and HATU coupling techniques. acs.org These reagents convert the protected amino acid into a highly reactive species, facilitating efficient acylation of the free amine on the growing peptide chain. The choice between them often depends on the specific sequence, with HATU generally being considered more reactive and suitable for more difficult couplings. bachem.com
Acid Fluorides: N-Bsmoc-amino acid fluorides represent a highly efficient class of acylating agents. semanticscholar.org They are known for their exceptional reactivity, which can lead to very fast and complete coupling reactions, often minimizing the risk of racemization. semanticscholar.orgnih.gov The conversion of this compound to its corresponding acid fluoride (B91410) can be achieved in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or prepared beforehand. semanticscholar.org This method is particularly advantageous for coupling sterically hindered amino acids. semanticscholar.org
The efficacy of these coupling reagents when used with Bsmoc-amino acids is comparable to their performance in standard Fmoc-based synthesis, with the primary advantage of the Bsmoc group being realized during the deprotection step.
| Coupling Reagent | Abbreviation | Activation Mechanism | Key Advantages with Bsmoc-Amino Acids |
|---|---|---|---|
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Forms an active OBt ester | Rapid activation, high efficiency for standard couplings. nih.govacs.org |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms an active OAt ester | Highly reactive, effective for difficult or sterically hindered couplings. bachem.comacs.org |
| N-Bsmoc-Amino Acid Fluoride | - | Direct acylation by the acid fluoride | Extremely high reactivity, minimizes racemization, suitable for hindered residues. semanticscholar.org |
The formation of peptide bonds between sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, is a significant challenge in SPPS. cem.comresearchgate.netsci-hub.ru These couplings are often slow and incomplete, leading to deletion sequences. While the Bsmoc protecting group itself does not alleviate the steric hindrance at the coupling site, its compatibility with highly reactive activation methods is beneficial.
Strategies to improve the incorporation of hindered residues often involve:
Highly Reactive Acylating Agents: The use of N-Bsmoc-amino acid fluorides is a preferred method for coupling bulky amino acids due to their high reactivity. semanticscholar.org
Specialized Coupling Reagents: Reagents like PyBrOP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) have shown success in coupling hindered N-methylated residues, and their use can be extrapolated to syntheses involving Bsmoc-amino acids. sci-hub.ru
Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky amino acids to completion more efficiently. cem.com This technique is fully compatible with Bsmoc chemistry.
The primary advantage of the Bsmoc group in these challenging syntheses lies in the subsequent deprotection step, where milder conditions can help preserve the integrity of the assembled peptide.
Several side reactions can occur during the iterative cycles of deprotection and coupling in SPPS, leading to impurities that are difficult to separate from the target peptide. drivehq.compeptide.comgyrosproteintechnologies.com The use of the N-Bsmoc protecting group provides a strategic advantage in mitigating some of the most common and problematic side reactions.
Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage, particularly when proline or other secondary amino acids are in the first or second position. nih.govresearchgate.netacs.org The N-terminal amine of the dipeptidyl-resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP. nih.gov This leads to the truncation of the peptide chain and the formation of deletion sequences where the first two amino acids are missing. researchgate.net
The Bsmoc protecting group has been shown to significantly suppress DKP formation. nih.govacs.org This is attributed to two main factors:
Milder Deprotection Conditions: The Bsmoc group is more base-labile than the Fmoc group and can be removed efficiently with lower concentrations of piperidine (B6355638) (e.g., 2-5%) compared to the standard 20% piperidine used for Fmoc removal. acs.orgresearchgate.net These milder basic conditions reduce the propensity for the intramolecular cyclization reaction.
Soluble Byproducts: The cleavage of the Bsmoc group with piperidine generates a piperidine adduct that is highly soluble and easily washed away from the resin. nih.govacs.org In contrast, Fmoc deprotection generates dibenzofulvene (DBF), which is poorly soluble and can polymerize on the resin, potentially hindering subsequent reactions and promoting side reactions. nih.govacs.org
Studies have demonstrated that switching from an Fmoc-protected amino acid to a Bsmoc-protected one can effectively eliminate DKP byproducts. researchgate.netacs.orgresearcher.life
| Nα-Protecting Group | Typical Deprotection Reagent | Propensity for DKP Formation | Key Byproduct | Byproduct Properties |
|---|---|---|---|---|
| Fmoc | 20% Piperidine in DMF | Higher | Dibenzofulvene (DBF) | Poorly soluble, prone to polymerization. nih.govacs.org |
| Bsmoc | 2-5% Piperidine in DMF | Significantly Lower | Piperidine Adduct | Highly soluble, easily washed away. nih.govacs.org |
Peptides containing aspartic acid (Asp) are susceptible to aspartimide formation, a base-catalyzed intramolecular side reaction. biotage.comnih.govnih.govresearchgate.net The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate can then be opened by nucleophiles, such as piperidine, to yield not only the desired α-peptide but also the isomeric β-peptide, which is a significant impurity. researchgate.net This reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. nih.gov
The use of Bsmoc chemistry can reduce contamination from aminosuccinimide formation. researchgate.net The ability to use weaker or less concentrated bases (e.g., 2% piperidine) for the deblocking of the Bsmoc group minimizes the base-catalyzed formation of the succinimide ring. researchgate.net While not a complete solution for all sequences, this approach offers a significant advantage over standard Fmoc chemistry, where the harsher basic conditions required for deprotection can exacerbate aspartimide-related side products. researchgate.net Other strategies, such as using sterically bulky side-chain protecting groups for Asp or backbone protection, can be used in conjunction with Bsmoc chemistry for particularly sensitive sequences. biotage.comnih.govresearchgate.net
Strategies for Minimizing Undesirable Side Reactions During SPPS
Solution-Phase Peptide Synthesis (LPPS) Methodologies
While SPPS is dominant for research-scale synthesis, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, remains valuable, especially for large-scale production of shorter peptides. bachem.comchempep.com In LPPS, all reactions are carried out in a homogeneous solution, which requires purification of the intermediate peptide after each coupling step. chempep.com
The Bsmoc protecting group, including in the form of this compound, has been successfully applied to a continuous methodology for solution-phase synthesis. acs.orgresearchgate.net A key feature of this approach is the hydrophilic character of the Bsmoc group's cleavage byproduct. acs.org This property simplifies the purification process. Deblocking can be performed using reagents like the polyamine TAEA (tris(2-aminoethyl)amine), which forms a highly polar adduct with the Bsmoc cleavage product. acs.orgresearchgate.net This allows for a simple aqueous wash to remove the byproducts and excess reagents, while the growing peptide, which remains non-isolated in the organic phase, is carried on to the next coupling step. acs.orgresearchgate.net This method avoids the need for chromatography at each step, streamlining the synthesis process. researchgate.net
Synthesis of Complex Peptide Sequences Incorporating L-Phenylalanine
The incorporation of L-phenylalanine into complex or "difficult" peptide sequences can present significant challenges, including aggregation and incomplete reactions. The use of this compound can help mitigate these issues.
The term "difficult sequences" often refers to peptides that have a high tendency to form aggregates due to inter- or intra-molecular β-sheet interactions, which can hinder synthesis. The successful assembly of the 22-mer segment of human parathyroid hormone (hPTH 13-34) using the Bsmoc methodology highlights its utility in constructing long and potentially difficult sequences. researchgate.net The enhanced purity of the crude product in this synthesis, when compared to solid-phase methods, suggests that the Bsmoc approach can be advantageous in preventing the accumulation of impurities that often plagues the synthesis of challenging peptides. researchgate.net Furthermore, the use of weaker or less concentrated bases for Bsmoc deprotection can reduce base-catalyzed side reactions, such as aminosuccinimide formation in sequences containing sensitive Asp-Gly units. researchgate.netasna.com.sa
| Challenge in Difficult Sequences | Advantage of this compound | Supporting Evidence/Reasoning |
|---|---|---|
| Aggregation and Low Purity | Higher crude product purity | Demonstrated in the synthesis of a 22-mer peptide (hPTH 13-34) researchgate.net |
| Base-catalyzed Side Reactions (e.g., at Asp-Gly sites) | Less contamination from side reactions researchgate.netasna.com.sa | Deblocking can be performed with weaker or more dilute bases compared to Fmoc chemistry researchgate.netasna.com.sa |
| Incomplete Reactions | Improved coupling efficiency in certain contexts | Observed in the synthesis of a pentapeptide containing Aib-Aib, where Bsmoc chemistry favored the desired product over a deletion sequence compared to Fmoc. |
Based on the conducted research, no specific applications or methodologies were found that describe the use of this compound for the construction of N-methylated peptides. The existing literature on the synthesis of N-methylated peptides primarily details methods involving other protecting groups, such as Boc and Fmoc, and focuses on the specific challenges of peptide bond formation with N-methylated amino acids.
Comparative Analysis of Bsmoc Chemistry with Established Protecting Group Strategies
Orthogonality and Selective Deprotection in Multi-Protective Group Systems
A cornerstone of complex chemical synthesis is the concept of orthogonality, where different protecting groups can be removed under specific conditions without affecting others. iris-biotech.deresearchgate.net This allows for precise, sequential modifications of a molecule. springernature.com The Bsmoc group provides a high degree of orthogonality with other common protecting groups due to its unique deprotection mechanism. springernature.comwiley-vch.de
The primary difference between Bsmoc, Fmoc, and Boc lies in their deprotection chemistry, which dictates their respective stabilities and reactivities. vulcanchem.comacs.orgamericanpeptidesociety.org
Boc (tert-butyloxycarbonyl): This group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de It is stable to the basic conditions used to remove Fmoc and Bsmoc.
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, removed via a β-elimination mechanism, typically with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). acs.orgamericanpeptidesociety.orgnih.gov
Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl): The Bsmoc group is also base-sensitive, but it is cleaved through a Michael addition mechanism, which is fundamentally different from the β-elimination of Fmoc. vulcanchem.comacs.orgnih.gov This distinct pathway allows for deprotection under milder base conditions, such as 2-5% piperidine in DMF. acs.orgug.edu.pl Consequently, the Bsmoc group demonstrates greater stability to certain basic conditions compared to Fmoc and is completely stable to the acidic conditions used for Boc removal. vulcanchem.comacs.org
| Protecting Group | Deprotection Mechanism | Typical Cleavage Reagent | Stability Profile |
|---|---|---|---|
| Bsmoc | Michael Addition | 2-5% Piperidine in DMF; 2% TAEA in DCM | Stable to acids (TFA); Stable to tertiary amines; Labile to specific primary/secondary amines. vulcanchem.comacs.org |
| Fmoc | β-Elimination | 20% Piperidine in DMF; DBU | Stable to acids (TFA); Labile to primary/secondary amines. acs.orgamericanpeptidesociety.org |
| Boc | Acidolysis | Trifluoroacetic Acid (TFA) | Stable to bases (piperidine); Labile to strong acids. americanpeptidesociety.orgiris-biotech.de |
The differential reactivity of these protecting groups allows for their selective removal, a critical requirement for synthesizing complex peptides or modified structures. iris-biotech.de By choosing the appropriate reagent, one group can be cleaved while others remain intact. researchgate.net
The Bsmoc/Fmoc pairing is a prime example of orthogonality. wiley-vch.de While both are base-labile, their different mechanisms allow for selective deprotection:
Selective Bsmoc removal: The Bsmoc group can be selectively removed in the presence of an Fmoc group using a 2% solution of tris(2-aminoethyl)amine (B1216632) (TAEA) in dichloromethane (B109758) (DCM). wiley-vch.deug.edu.pl
Selective Fmoc removal: Conversely, the Fmoc group can be selectively cleaved in the presence of a Bsmoc group by using a hindered base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene). wiley-vch.deresearchgate.net
This orthogonality permits advanced synthetic strategies, such as the on-resin modification of side chains, where one group is removed to allow for a chemical transformation before the peptide chain elongation continues. researchgate.net
| Protecting Group Combination | Target for Removal | Selective Cleavage Reagent/Conditions | Stable Group |
|---|---|---|---|
| Bsmoc / Fmoc | Bsmoc | 2% TAEA in DCM wiley-vch.deug.edu.pl | Fmoc |
| Bsmoc / Fmoc | Fmoc | DBU wiley-vch.deresearchgate.net | Bsmoc |
| Bsmoc / Boc | Bsmoc | 2-5% Piperidine in DMF acs.org | Boc |
| Bsmoc / Boc | Boc | TFA americanpeptidesociety.org | Bsmoc |
Advantages in Reaction Efficiency and Peptide Purity
The use of N-Bsmoc-L-phenylalanine and other Bsmoc-amino acids can lead to significant improvements in both the speed of synthesis and the purity of the final peptide product.
A major advantage of the Bsmoc group's Michael addition deprotection mechanism is the reduction of common side reactions that plague Fmoc-based synthesis. vulcanchem.com
Aspartimide Formation: Peptide sequences containing an aspartic acid residue, particularly the Asp-Gly sequence, are highly susceptible to forming a cyclic succinimide (B58015) (aspartimide) byproduct under the basic conditions of Fmoc deprotection. acs.orgresearchgate.net This side reaction is problematic as it can lead to chain termination or the formation of β- and iso-aspartyl peptide impurities. Bsmoc chemistry significantly mitigates this issue because it allows for the use of a weaker or less concentrated base for deprotection. researchgate.netfigshare.com In one study involving a sensitive Asp-Gly sequence, the standard Fmoc protocol (20% piperidine) resulted in 11.6% succinimide formation, whereas the Bsmoc protocol (2% piperidine) produced only 4.8% of this byproduct. acs.org
Diketopiperazine (DKP) Formation: DKP formation is a common side reaction that can occur after the deprotection of the second amino acid in a sequence, leading to the cleavage and loss of the dipeptide from the resin. researchgate.net Bsmoc chemistry has been identified as an effective strategy to eliminate the formation of DKP byproducts in challenging syntheses, such as that of Tirzepatide. acs.org
The deblocking event in Bsmoc chemistry also acts as a scavenging event, which prevents back-alkylation by byproducts of β-elimination pathways that are characteristic of Fmoc chemistry. vulcanchem.com
| Protecting Group Strategy | Base Conditions | Succinimide Formation (%) | Source |
|---|---|---|---|
| Fmoc | 20% Piperidine / 7 min | 11.6% | acs.org |
| Bsmoc | 2% Piperidine / 7 min | 4.8% | acs.org |
Implications for Green Chemistry and Sustainable Peptide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. rsc.orgrsc.org Bsmoc chemistry presents several features that align with these goals.
A significant improvement is seen in solution-phase synthesis, where the Bsmoc group allows for the use of water or brine to wash away byproducts. researchgate.netresearchgate.net The adduct formed between the deprotecting agent TAEA and the Bsmoc group is water-soluble. google.com This contrasts sharply with Fmoc-based solution synthesis, which often requires an acidic phosphate (B84403) buffer to remove the dibenzofulvene-piperidine adduct, leading to more complex workups and potentially lower yields. researchgate.netresearchgate.net The ability to use simple aqueous washes simplifies the purification process and reduces the reliance on organic or buffered aqueous solutions. google.com
However, the widespread adoption of Bsmoc chemistry as a "green" alternative, particularly for large-scale industrial manufacturing, is currently hindered by the significantly higher cost and more limited commercial availability of Bsmoc-protected amino acids compared to their Fmoc counterparts. nih.govbrieflands.com
Reduced Reagent Consumption and Waste Generation
A significant advantage of the Bsmoc strategy is the reduction in the quantity and concentration of basic reagents required for deprotection. google.com The Bsmoc group exhibits higher lability towards bases compared to the Fmoc group, allowing for the use of weaker or more dilute basic solutions for its removal. google.com This characteristic is particularly beneficial in the synthesis of peptides containing base-sensitive sequences. For instance, in the assembly of a peptide with a sensitive Asp-Gly unit, Bsmoc chemistry required only 2% piperidine for deprotection, compared to the 20% piperidine concentration used in the standard Fmoc protocol. acs.org This reduction in base concentration led to significantly less formation of the undesirable aminosuccinimide side product. acs.orgresearchgate.net
Table 1: Comparison of Deprotection Conditions and Side Product Formation
| Protecting Group | Peptide Sequence Fragment | Base Concentration for Deprotection | Succinimide Side Product Formation | Reference |
|---|---|---|---|---|
| Fmoc | Bz-Val-Lys(BOC)-β-Asp(α-O-t-Bu)-Gly-Tyr(t-Bu)-Ile-OH | 20% Piperidine | 11.6% | acs.org |
| Bsmoc | Bz-Val-Lys(BOC)-β-Asp(α-O-t-Bu)-Gly-Tyr(t-Bu)-Ile-OH | 2% Piperidine | 4.8% | acs.org |
Benefits of Water-Soluble Byproducts and Aqueous Workups
The deprotection of the Bsmoc group yields byproducts that are highly water-soluble, a feature that dramatically simplifies the purification process, especially in solution-phase synthesis. wiley-vch.degrantome.com When a base like tris(2-aminoethyl)amine (TAEA) is used for deprotection, the resulting Bsmoc-TAEA adduct is readily soluble in water. acs.org This allows for its efficient removal through simple aqueous washes with water or a saturated sodium chloride solution. acs.orgresearchgate.net
This is a stark contrast to the Fmoc methodology. The deprotection of the Fmoc group generates dibenzofulvene (DBF), a byproduct that is poorly soluble in aqueous solutions and prone to polymerization. wiley-vch.denih.gov To remove the Fmoc-TAEA adduct, an acidic phosphate buffer wash is required. acs.orgresearchgate.net This additional step not only complicates the workup but also carries the risk of partially losing the desired peptide product. wiley-vch.de The Bsmoc strategy's avoidance of acidic buffers leads to cleaner phase separations and potentially higher yields of the final peptide. researchgate.net The use of reagents like diethylaminosulfur trifluoride (DAST) for the synthesis of Bsmoc N-methyl amino acid fluorides also generates water-soluble byproducts, further facilitating the isolation of intermediates. scispace.com This streamlined and more efficient purification process underscores a key advantage of Bsmoc chemistry in modern peptide synthesis. asna.com.saug.edu.plresearchgate.net
Table 2: Comparison of Deprotection Byproducts and Workup Procedures
| Attribute | Bsmoc Chemistry | Fmoc Chemistry | Reference |
|---|---|---|---|
| Deprotection Byproduct | Base Adduct (e.g., Bsmoc-TAEA) | Dibenzofulvene (DBF) | acs.orgwiley-vch.de |
| Byproduct Solubility | Highly water-soluble | Poorly soluble in water; prone to polymerization | google.comwiley-vch.denih.gov |
| Aqueous Workup | Simple wash with water or saturated NaCl solution | Requires acidic phosphate buffer wash | acs.orgresearchgate.net |
| Workup Efficiency | Cleaner phase separation, simplified purification | More complex, potential for product loss | researchgate.netwiley-vch.de |
Advanced Methodologies and Innovative Applications in N Bsmoc L Phenylalanine Chemistry
Development and Utilization of Substituted Bsmoc Analogs for Tailored Properties
The core Bsmoc structure has been modified to fine-tune its physicochemical properties, leading to analogs that offer advantages in specific applications. These modifications primarily target solubility, as well as the electronic and steric characteristics of the protecting group, to optimize its performance in peptide synthesis.
A significant challenge in peptide synthesis, especially in solid-phase methodologies, is the aggregation of the growing peptide chain, which can be exacerbated by hydrophobic protecting groups. To address this, hydrophilic analogs of the Bsmoc group have been designed. A notable example is the 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyloxycarbonyl (DM-Bsmoc) group. google.comjustia.comgoogleapis.comgoogle.com
The introduction of two methoxy (B1213986) groups onto the benzothiophene (B83047) ring system increases the hydrophilicity of the protecting group. googleapis.comacs.org This enhanced water solubility of DM-Bsmoc derivatives is advantageous for several reasons. google.comgoogleapis.com It can help to disrupt peptide aggregation during synthesis and is particularly suited for environmentally friendlier "green" peptide synthesis protocols that aim to replace organic solvents with aqueous-based systems for work-up procedures. google.comgoogleapis.com The synthesis of DM-Bsmoc amino acids can be achieved through the reaction of an amino acid with a DM-Bsmoc precursor, such as DM-Bsmoc-OSu (an N-succinimidyl ester), which is derived from the corresponding chloroformate. google.comgoogleapis.com The resulting DM-Bsmoc protected amino acids, including DM-Bsmoc-L-phenylalanine, have been shown to be effective in peptide synthesis, including the assembly of peptides on solid supports using the Merrifield technique. google.com Furthermore, the methoxy substituents can contribute to the crystallinity of the protected amino acid derivatives, making them easier to handle and purify. googleapis.com
Hydrophilic Bsmoc Derivatives
Below is an interactive table summarizing information on hydrophilic Bsmoc derivatives. You can sort the data by clicking on the column headers.
| Derivative Name | Abbreviation | Key Feature | Advantage in Peptide Synthesis | Reference |
|---|---|---|---|---|
| 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-methyloxycarbonyl | DM-Bsmoc | Two methoxy groups on the aromatic ring | Enhanced water solubility, improved handling due to crystallinity, suitable for aqueous work-up procedures | google.comgoogleapis.com |
The functionality of a protecting group is governed by a delicate balance of steric and electronic factors, which influence its stability and cleavage kinetics. nih.govresearchgate.net In the case of the Bsmoc group, its structure has been designed to optimize these properties.
From a steric perspective, the Bsmoc group exhibits significant bulk, which provides a key advantage over related protecting groups like the 2-(tert-butylsulfonyl)-2-propenyloxycarbonyl (Bspoc) group. researchgate.net This steric hindrance prevents competitive or premature deblocking that can be observed with the less hindered Bspoc system. researchgate.net The deprotection of Bsmoc is initiated by a Michael-type addition of a nucleophile, typically a secondary amine like piperidine (B6355638). wiley-vch.de The rate of this reaction is influenced by both the steric bulk and the electronic nature of the substituents on the Bsmoc core and the incoming nucleophile. nih.gov
Electronically, the sulfone group in the Bsmoc moiety is a strong electron-withdrawing group, which activates the double bond for the Michael addition, facilitating the cleavage reaction. wiley-vch.de The reactivity of the protecting group can be modulated by introducing different substituents on the aromatic ring, which alters the electron density of the Michael acceptor system. nih.gov For instance, electron-donating groups can decrease the rate of cleavage, while electron-withdrawing groups can increase it. This allows for the fine-tuning of the lability of the protecting group to suit specific synthetic requirements. Studies comparing various Michael acceptors have shown that sulfones are highly effective activating groups for facilitating the nucleophilic addition required for deprotection. These steric and electronic properties make the Bsmoc group highly sensitive to base, allowing for its removal under milder conditions (e.g., 2-5% piperidine) than those typically required for the widely used Fmoc group. acs.org This minimizes base-catalyzed side reactions during peptide synthesis. acs.orgresearchgate.net
Spectroscopic and Chromatographic Monitoring of Bsmoc-Protected Reactions
Real-time monitoring of coupling and deprotection steps is crucial for optimizing peptide synthesis protocols and ensuring high-quality products. The unique structural features of the Bsmoc group lend themselves to straightforward monitoring by common laboratory techniques.
The Bsmoc group incorporates a styrene-like chromophore within its structure. researchgate.net This feature is highly advantageous for solid-phase peptide synthesis (SPPS) as it allows for the convenient monitoring of resin loading and deprotection steps using UV-Vis spectroscopy. researchgate.netresearchgate.net This principle is analogous to the well-established method used for monitoring reactions involving the Fmoc protecting group. researchgate.net
During the deprotection step, the cleaved Bsmoc adduct released into the solution has a strong UV absorbance. By measuring the absorbance of the solution after the cleavage reaction, the amount of protecting group removed can be quantified. This provides a direct measure of the efficiency of the preceding coupling reaction and confirms the completion of the deprotection step. This real-time feedback allows for adjustments to be made to the synthesis protocol, such as extending reaction times or repeating steps if necessary, to ensure the desired peptide is synthesized with high fidelity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms and identifying transient intermediates in chemical reactions. nih.gov In the context of N-Bsmoc-L-phenylalanine chemistry, NMR has been employed to study the deprotection process and characterize the resulting products. google.comresearchgate.net
¹H-NMR analysis can be used to follow the progress of the Bsmoc cleavage reaction in real-time. google.com For example, the disappearance of proton signals corresponding to the Bsmoc-protected amino acid and the appearance of new signals from the deprotected amine and the Bsmoc-adduct can be monitored over time. google.com This allows for a detailed understanding of the kinetics and mechanism of the cleavage reaction. Furthermore, ¹H and ¹³C NMR are essential for the structural characterization of novel Bsmoc derivatives, such as DM-Bsmoc, and the ureidopeptides and peptidyl ureas that can be synthesized from Bsmoc-protected amino acid isocyanates. google.comresearchgate.net The detection of characteristic signals, for instance, confirms the successful incorporation of the protecting group and the formation of the desired peptide or peptidomimetic structures. researchgate.net
Spectroscopic Monitoring of Bsmoc Chemistry
Below is an interactive table summarizing the application of spectroscopic techniques in Bsmoc chemistry. You can sort the data by clicking on the column headers.
| Technique | Application | Key Feature Utilized | Information Gained | Reference |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Monitoring resin loading and deprotection in SPPS | Styrene-like chromophore of the Bsmoc group | Quantification of coupling and deprotection efficiency | researchgate.netresearchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Mechanistic studies and structural characterization | Distinct chemical shifts of protons and carbons in the Bsmoc group and its derivatives | Reaction kinetics, identification of intermediates, and confirmation of product structure | google.comresearchgate.net |
Integration of this compound in Convergent Peptide Synthesis Approaches
In convergent solid-phase peptide synthesis (CSPPS), protected peptide fragments are synthesized on a solid support and then cleaved while keeping the side-chain protecting groups intact. nih.govlsu.edu These protected fragments are then coupled together in solution or on a solid support. The high base lability of the Bsmoc group allows for its selective removal without affecting more acid-labile side-chain protecting groups, making it compatible with this strategy. For instance, a peptide fragment with a C-terminal this compound can be prepared and subsequently deprotected at the N-terminus for coupling with another peptide fragment. acs.org The hydrophilicity of Bsmoc derivatives can also be beneficial in improving the solubility of protected fragments, which is often a limiting factor in convergent approaches. acs.org While the primary application of Bsmoc has been in stepwise solid-phase and solution-phase synthesis, its properties make it a valuable tool for the strategic assembly of large peptides through fragment condensation. acs.orgresearchgate.net
Future Directions and Emerging Research Avenues in N Bsmoc L Phenylalanine Research
Expansion of Bsmoc Chemistry to Novel Non-Canonical Amino Acid Derivatives
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their structure, stability, and biological activity. nih.govchimia.chfrontiersin.org The unique properties of ncAAs can confer resistance to proteolytic degradation, enhance binding affinity, and introduce novel functionalities for imaging or drug delivery. mdpi.com A significant future direction lies in expanding the application of Bsmoc protection to a wider array of these unique building blocks.
While Bsmoc derivatives of standard amino acids are available, their application to the vast and growing library of ncAAs remains an area ripe for exploration. springernature.comacs.org Research in this area would involve developing robust synthetic routes to N-Bsmoc protected versions of various ncAAs, including those with bulky side chains, unusual stereochemistry, or bio-orthogonal handles. frontiersin.orgmdpi.com The successful synthesis of Bsmoc-protected N-methyl amino acids, for instance, has already demonstrated the potential of this strategy for incorporating modifications that can enhance proteolytic stability and lipophilicity. researchgate.net
Key research questions in this area include:
Can efficient Bsmoc-protection protocols be developed for a diverse range of ncAAs with varying functionalities?
How does the Bsmoc protecting group influence the reactivity and coupling efficiency of different ncAAs in peptide synthesis?
What new opportunities for peptide design and engineering will arise from a broader palette of Bsmoc-protected ncAAs?
The development of a comprehensive toolkit of Bsmoc-protected ncAAs would provide peptide chemists with greater flexibility and control, enabling the synthesis of novel peptides with tailored properties for therapeutic and diagnostic applications. chimia.ch
Integration of Bsmoc-Based Strategies with Automated Peptide Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) has become the cornerstone of modern peptide production, enabling the rapid and efficient assembly of long and complex peptide chains. rsc.orgnih.gov A critical area of future research is the seamless integration of Bsmoc-based strategies into these automated platforms. While Fmoc chemistry currently dominates automated SPPS, the distinct deprotection conditions of the Bsmoc group offer potential advantages, such as orthogonality and the avoidance of piperidine (B6355638), a base commonly used for Fmoc removal that can cause side reactions like diketopiperazine formation. rsc.orgacs.orgnih.gov
The successful implementation of Bsmoc chemistry in automated synthesizers requires careful optimization of several parameters. This includes identifying suitable deprotection reagents and scavengers that are compatible with the fluidics and reaction vessels of automated systems. researchgate.netjku.at Furthermore, the kinetics of both the deprotection and subsequent coupling steps need to be thoroughly characterized to ensure high yields and purity of the final peptide product.
| Parameter | Fmoc-Based SPPS | Potential Bsmoc-Based SPPS |
|---|---|---|
| Deprotection Reagent | Piperidine in DMF | Mild nucleophiles (e.g., TAEA in DCM) |
| Byproducts | Dibenzofulvene | Thiol-trappable Michael acceptor |
| Orthogonality | Orthogonal to Boc | Orthogonal to both Fmoc and Boc |
The development of optimized protocols and specialized reagents will be crucial for unlocking the full potential of Bsmoc-protected amino acids, including N-Bsmoc-L-phenylalanine, in the context of high-throughput and industrial-scale peptide synthesis.
Rational Design of Next-Generation Michael Acceptor Protecting Groups
The Bsmoc group belongs to a class of protecting groups that are cleaved via a Michael-type addition mechanism. springernature.com This unique reactivity profile has inspired researchers to explore the rational design of new protecting groups with improved properties. Future research in this area will focus on creating next-generation Michael acceptor-based protecting groups that offer enhanced stability, more efficient cleavage, and a greener footprint.
By systematically modifying the core structure of the Michael acceptor, researchers can fine-tune its electronic and steric properties to control the rate and selectivity of the deprotection reaction. acs.orgnih.gov For example, the introduction of different electron-withdrawing groups can modulate the electrophilicity of the Michael acceptor, influencing its susceptibility to nucleophilic attack. acs.org Computational modeling can play a pivotal role in this design process, allowing for the in-silico screening of candidate structures before their synthesis and experimental evaluation. acs.org
Goals for the next generation of Michael acceptor protecting groups include:
Increased Acid and Base Stability: To ensure compatibility with a wider range of synthetic conditions.
"Greener" Byproducts: To minimize the environmental impact of peptide synthesis. rsc.org
Tunable Reactivity: To allow for selective deprotection in the presence of other sensitive functional groups.
The development of such advanced protecting groups would represent a significant step forward in peptide chemistry, offering greater control and versatility in the synthesis of complex peptides.
Computational Modeling and Machine Learning Approaches for Reaction Prediction and Optimization
The fields of computational chemistry and machine learning are poised to revolutionize peptide synthesis by enabling the prediction of reaction outcomes and the optimization of synthetic protocols. nih.govnih.govchemrxiv.org In the context of this compound and related compounds, these approaches can provide valuable insights into reaction mechanisms, predict potential side reactions, and identify optimal conditions for coupling and deprotection steps.
Computational models, such as those based on density functional theory (DFT), can be used to study the intricate details of the Bsmoc deprotection mechanism, providing a deeper understanding of the factors that govern its efficiency. nih.gov This knowledge can then be used to rationally design improved protecting groups and deprotection reagents.
Machine learning algorithms, trained on large datasets of experimental results, can learn to predict the success of a given peptide synthesis protocol. nih.govmit.edu By inputting information about the peptide sequence, the protecting groups used, and the reaction conditions, these models can forecast key parameters such as yield and purity. nih.gov This predictive power can be harnessed to:
Identify "Difficult" Sequences: Pinpoint peptide sequences that are prone to aggregation or side reactions. nih.gov
Optimize Reaction Conditions: Suggest the ideal combination of solvents, reagents, and temperatures to maximize the desired product. chemrxiv.org
Guide the Design of Novel Peptides: Computationally screen virtual peptide libraries to identify candidates with desirable synthetic and biological properties. nih.gov
The integration of computational modeling and machine learning into the workflow of peptide synthesis holds immense promise for accelerating the discovery and development of new peptide-based drugs and materials. As these technologies continue to mature, they will undoubtedly play a crucial role in shaping the future of this compound research and the broader field of peptide science.
Q & A
Q. What are the standard protocols for synthesizing N-Bsmoc-L-phenylalanine, and how do reaction conditions influence yield?
this compound is synthesized via amino group protection using Bsmoc chloride. Key conditions include anhydrous solvents (e.g., dichloromethane) and alkali catalysts (e.g., triethylamine) to facilitate acylation . Reaction temperature (typically 0–25°C) and stoichiometric ratios (1.2–1.5 equivalents of Bsmoc chloride per amine group) are critical for minimizing side products. Post-synthesis, purification via column chromatography or recrystallization ensures >97% purity, as validated by HPLC .
Q. Which analytical methods are most reliable for characterizing this compound?
- Purity : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) is standard, with UV detection at 265 nm to monitor Bsmoc absorption .
- Structural Confirmation : H/C NMR (in DMSO-d) identifies the Bsmoc group (δ ~7.3–7.8 ppm for aromatic protons) and chiral center integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNO, theoretical 387.43 g/mol) .
Q. What are the primary applications of this compound in peptide synthesis?
It serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Bsmoc group offers orthogonal protection to Fmoc, enabling selective deprotection under mild acidic conditions (e.g., 1% TFA in DCM) without disrupting acid-labile side chains . This is particularly useful for synthesizing peptides with post-translational modifications .
Advanced Research Questions
Q. How does the Bsmoc group’s stability compare to Fmoc under varying pH and temperature conditions?
The Bsmoc group exhibits higher acid lability than Fmoc, decomposing at pH < 4.0 (e.g., in TFA/DCM mixtures), whereas Fmoc requires piperidine for cleavage. However, Bsmoc is less stable in basic conditions (pH > 9.0), necessitating strict control during SPPS . Thermal gravimetric analysis (TGA) shows Bsmoc decomposition begins at ~180°C, making it unsuitable for high-temperature reactions .
Q. What experimental strategies mitigate racemization during this compound incorporation into peptides?
Racemization is minimized by:
- Using coupling agents like HOBt/DIC, which reduce activation time.
- Maintaining low temperatures (0–4°C) during amino acid activation.
- Limiting reaction times (<30 minutes) to prevent base-induced epimerization . Chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis verifies enantiomeric excess (>99%) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and impurities. Systematic solubility testing in DMF, DMSO, and THF (common SPPS solvents) under nitrogen atmosphere is recommended. For example, solubility in DMF increases from 15 mM (25°C) to 45 mM (40°C), but impurities >0.1% (e.g., free phenylalanine) reduce solubility by ~30% . Pre-purification via flash chromatography ensures consistent results .
Q. What methodologies optimize the scalability of this compound synthesis for multi-gram applications?
Scaling requires:
- Continuous-flow reactors to enhance mixing and heat dissipation.
- Catalytic DMAP (0.1 equivalents) to accelerate acylation kinetics.
- In-line FTIR monitoring to track reaction progression and reduce byproducts . Post-scale-up, purity is validated via NMR and LC-MS to ensure batch-to-batch consistency .
Methodological Considerations
- Data Reporting : Follow Beilstein Journal guidelines: report NMR shifts (δ) to two decimal places, HPLC retention times (±0.1 min), and yield calculations with error margins .
- Ethical Replication : Document reaction conditions exhaustively (e.g., solvent lot numbers, humidity levels) to enable replication, per NIH preclinical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
